N-(1-Phenyl-1H-pyrazol-3-yl)acetamide

Anticancer agents Prostate cancer Androgen receptor signaling

Researchers evaluating N-methylated phenylpyrazole acetamide bioactivity require a validated baseline control. N-(1-Phenyl-1H-pyrazol-3-yl)acetamide (CAS 2753-56-2) serves as the essential negative control, enabling quantification of N-methylation contribution to antiproliferative potency (IC50 shift from inactive to 25 nM). This scaffold also supports ROCK1/2 inhibitor optimization and T-type calcium channel blocker discovery. Guaranteed purity and reliable supply for reproducible SAR studies.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B14889678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Phenyl-1H-pyrazol-3-yl)acetamide
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN(C=C1)C2=CC=CC=C2
InChIInChI=1S/C11H11N3O/c1-9(15)12-11-7-8-14(13-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,15)
InChIKeyAJAGRYDBLGRURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Phenyl-1H-pyrazol-3-yl)acetamide: Core Physicochemical Properties and Structural Identity for Procurement and Research


N-(1-Phenyl-1H-pyrazol-3-yl)acetamide (CAS: 2753-56-2) is a phenylpyrazole acetamide derivative with the molecular formula C11H11N3O and a molecular weight of 201.225 g/mol [1]. The compound crystallizes as a solid with a reported melting point of 128 °C and a calculated polar surface area (PSA) of 46.92 Ų [1]. As a foundational member of the N-aryl-1H-pyrazol-3-yl acetamide chemotype, it serves as both a direct research tool and an essential baseline comparator for structurally modified analogs including N-methylated, halogenated, and phenyl ring-substituted derivatives explored in kinase inhibition and antimicrobial screening programs [2][3].

Core phenylpyrazole acetamide scaffold for structure–activity relationship studies
Baseline comparator for N-methylated, halogenated, and ring-substituted analogs
Tool compound for kinase inhibition and antimicrobial screening programs

Why N-(1-Phenyl-1H-pyrazol-3-yl)acetamide Cannot Be Substituted with Generic Analogs: The Quantitative Basis for Differentiated Selection


Generic substitution among phenylpyrazole acetamide derivatives is invalid due to quantifiable, structure-dependent divergence in biological activity. Even minimal modifications to the N-(1-phenyl-1H-pyrazol-3-yl)acetamide scaffold produce measurable differences in target binding and functional potency. For example, N-methylation of the acetamide nitrogen—a single methyl group addition—transforms an essentially inactive parent compound into a derivative with an IC50 of 25 nM against prostate cancer cell proliferation . Conversely, N-benzylation combined with phenylacetamide extension generates potent, brain-penetrant T-type calcium channel blockers with selectivity profiles absent in the unsubstituted parent [1]. Furthermore, within the broader phenylpyrazole amide class, ROCK1 and ROCK2 inhibitory potency varies substantially with substituent identity, with optimized derivatives demonstrating nanomolar dual inhibition and favorable pharmacokinetic properties that are not transferable to the unoptimized core scaffold [2]. These quantitative discontinuities in structure-activity relationships mandate compound-specific selection rather than class-based substitution.

Unsubstituted Parent (N-(1-Phenyl-1H-pyrazol-3-yl)acetamide)
Modified Analog / Derivative
No reported antiproliferative activity in prostate cancer cell models
N-Methylated derivative achieves nanomolar antiproliferative potency via androgen receptor signaling disruption
No reported ROCK1/ROCK2 inhibitory activity
Optimized phenylpyrazole amides show dual ROCK1/2 inhibition, kinome selectivity, and in vivo hemodynamic effects
No reported T-type calcium channel blockade or CNS penetration
N-Benzylated, phenylacetamide-extended derivatives become brain-penetrant T-type channel blockers (clinical candidate ACT-709478)
No reported antimycobacterial activity
Regioisomeric 3-phenylpyrazole acetamides exhibit selective Mtb activity with selectivity indices exceeding 300–600

Quantitative Differentiation Evidence for N-(1-Phenyl-1H-pyrazol-3-yl)acetamide and Its Direct Analogs: A Procurement-Focused Data Compilation


N-Methylation Multiplies Antiproliferative Potency: IC50 Comparison in Prostate Cancer Cell Models

N-Methylation of the acetamide nitrogen in N-(1-phenyl-1H-pyrazol-3-yl)acetamide to yield N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide (CAS 62399-99-9) results in a dramatic increase in antiproliferative activity. The N-methylated derivative demonstrates an IC50 of 25 nM against prostate cancer cell proliferation, whereas the unsubstituted parent compound exhibits no reported inhibitory activity at comparable concentrations . The methylated derivative achieves this potency through disruption of androgen receptor signaling pathways, a mechanism not observed for the non-methylated parent compound .

N‑Methylation Potency Switch
Cross‑study comparable
N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide IC₅₀ = 25 nM vs parent compound inactive. Mechanism involves androgen receptor signaling disruption.
Supports androgen receptor signaling endpoint review
Prostate cancer cell proliferation assay context
Anticancer agents Prostate cancer Androgen receptor signaling Structure-activity relationship

ROCK1/ROCK2 Dual Inhibition: Class-Level Potency and Kinome Selectivity Profile for Phenylpyrazole Amide Derivatives

Phenylpyrazole amide derivatives, of which N-(1-phenyl-1H-pyrazol-3-yl)acetamide is the core scaffold, have been optimized to yield potent dual ROCK1 and ROCK2 inhibitors with defined selectivity profiles. In structure-activity relationship studies, optimized phenylpyrazole amide derivative Compound 25 demonstrated good potency against both ROCK isoforms, favorable kinome selectivity, and favorable pharmacokinetic profiles [1][2]. Compound 25 was advanced as an in vivo tool molecule and produced moderate decreases in blood pressure in telemeterized mice, validating the translational utility of this chemotype [1]. Crystal structures of ROCK1 (PDB 7JOU) and ROCK2 (PDB 7JOV) in complex with phenylpyrazole amide inhibitors confirm the binding mode [3].

ROCK Inhibitor Optimization
Class‑level inference
Compound 25: Dual ROCK1/2 inhibition, kinome selectivity, and moderate hemodynamic effect in telemeterized mice. Crystal structures confirm binding mode (PDB 7JOU/7JOV).
Supports ROCK pathway inhibitor development scaffold
Kinase panel and in vivo hemodynamic model context
ROCK inhibitors Cardiovascular research Kinase selectivity In vivo tool compounds

T-Type Calcium Channel Blockade: Scaffold Divergence from N-Benzyl-2-phenylacetamide to N-(1-Phenyl-1H-pyrazol-3-yl)acetamide Core

Structural modification of the N-(1-phenyl-1H-pyrazol-3-yl)acetamide scaffold via N-benzylation and extension with a 2-phenylacetamide moiety yields potent, selective, brain-penetrating T-type calcium channel blockers. The optimized derivative ACT-709478 (Compound 66b), containing the N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide core, was selected as a clinical candidate for generalized epilepsies [1]. This chemotype demonstrates that the 1-phenyl-1H-pyrazol-3-yl scaffold provides a suitable template for generating CNS-penetrant ion channel modulators when appropriately substituted, a property not evident in the unsubstituted N-(1-phenyl-1H-pyrazol-3-yl)acetamide parent compound [1].

CNS Channel Blocker Template
Class‑level inference
ACT-709478 (N-benzyl, phenylacetamide-extended derivative): Potent, selective T‑type calcium channel blockade, brain penetration, advanced to clinical candidate status.
Supports CNS ion channel modulator research
Electrophysiology and brain penetration model context
T-type calcium channels Epilepsy CNS drug discovery Brain penetration

Antimycobacterial Activity of 3-Phenylpyrazole Acetamide Derivatives: Quantitative MIC and Selectivity Index Data

A series of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives—regioisomers of the N-(1-phenyl-1H-pyrazol-3-yl)acetamide scaffold—exhibit selective and potent inhibitory activity against Mycobacterium tuberculosis (Mtb). Compounds 6m and 7h demonstrated CC50 values of greater than 20 mg/mL and 80 mg/mL against Vero cells, respectively, yielding selectivity indices (SI) of greater than 666 and 320 [1]. All derivatives exhibited excellent in silico ADME properties and Lipinski compliance [1]. Molecular docking revealed outstanding binding energies on mycobacterial membrane protein large transporters [1].

Antimycobacterial Selectivity
Class‑level inference
2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives: 6m SI > 666, CC₅₀ > 20 mg/mL; 7h SI > 320, CC₅₀ > 80 mg/mL. Favourable in silico ADME and Lipinski compliance.
Supports antimycobacterial screening context
Mtb H37Rv; Vero cell cytotoxicity; molecular docking context
Antitubercular agents Mycobacterium tuberculosis ADME prediction Drug discovery

Validated Research and Procurement Applications for N-(1-Phenyl-1H-pyrazol-3-yl)acetamide Based on Quantitative Evidence


Baseline Comparator for N-Methylated Analogs in Prostate Cancer and Androgen Receptor Signaling Studies

The unsubstituted N-(1-phenyl-1H-pyrazol-3-yl)acetamide serves as the essential negative control or baseline comparator for evaluating the activity of its N-methylated derivative (IC50 = 25 nM in prostate cancer cell proliferation assays) . Researchers investigating androgen receptor signaling disruption should procure both compounds to establish the quantitative contribution of N-methylation to antiproliferative potency.

Core Scaffold for ROCK1/ROCK2 Inhibitor Development with Validated In Vivo Tool Compound Precedent

The N-(1-phenyl-1H-pyrazol-3-yl)acetamide scaffold forms the structural basis for phenylpyrazole amide ROCK inhibitors that have demonstrated dual ROCK1/ROCK2 inhibition, kinome selectivity, and in vivo hemodynamic effects in telemeterized mice . This scaffold is appropriate for medicinal chemistry programs targeting cardiovascular, fibrotic, or oncologic indications where ROCK pathway modulation is validated.

Structural Template for CNS-Penetrant T-Type Calcium Channel Blocker Development

Appropriate substitution of the 1-phenyl-1H-pyrazol-3-yl scaffold—specifically N-benzylation and phenylacetamide extension—yields brain-penetrating T-type calcium channel blockers that have advanced to clinical candidate status (ACT-709478) . The core scaffold is suitable for CNS drug discovery programs targeting epilepsy, neuropathic pain, or other indications responsive to T-type calcium channel modulation.

Lead Scaffold for Antimycobacterial Drug Discovery with Favorable Selectivity and ADME Profiles

Regioisomeric 3-phenylpyrazole acetamide derivatives exhibit selective antimycobacterial activity with selectivity indices exceeding 300-600 against Vero cells and excellent predicted ADME properties . The N-(1-phenyl-1H-pyrazol-3-yl)acetamide scaffold is an appropriate starting point for antitubercular lead optimization programs seeking compounds with favorable therapeutic windows and drug-like physicochemical profiles.

Application
Selection Property
Validation Focus
Androgen receptor signaling comparator studies
Baseline inactivity for methylation-dependent activity comparison
Androgen receptor signaling assay context
ROCK pathway inhibitor development
Scaffold for dual ROCK1/2 inhibitor SAR exploration
ROCK kinase selectivity review
CNS ion channel modulator research
Template for brain-penetrant T‑type calcium channel blocker optimization
CNS penetration and electrophysiology context
Antimycobacterial lead optimization
Core scaffold for antitubercular agent development
Mtb selectivity and ADME profiling context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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